methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate
Description
Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate (CAS: 1308384-35-1) is a triazole-based compound with a chloro-substituted triazole ring and an ester functional group. The 1,2,4-triazole moiety is widely recognized for its pharmacological and agrochemical applications, particularly as a core structure in fungicides and enzyme inhibitors .
Properties
IUPAC Name |
methyl 2-(3-chloro-1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-11-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUOBKMEIQMTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 3-chloro-1H-1,2,4-triazole with methyl bromoacetate
- Starting Materials : 3-chloro-1H-1,2,4-triazole and methyl bromoacetate
- Reaction Conditions : Use of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Mechanism : Deprotonation of the triazole NH group followed by nucleophilic substitution on methyl bromoacetate to form the N1-alkylated product
- Optimization : Continuous-flow reactors have been employed to improve heat and mass transfer, leading to higher yields (85–92%) and reduced byproduct formation
- Purification : Recrystallization or chromatography to achieve high purity
Stepwise synthesis involving halogenation and esterification
- Step 1 : Preparation of 3-chloro-1H-1,2,4-triazole via chlorination of 1H-1,2,4-triazole or via substitution on a preformed triazole ring
- Step 2 : Introduction of the acetate group by reaction with methyl chloroacetate or methyl bromoacetate under basic conditions
- Step 3 : Purification and isolation of the this compound product
This route may involve the use of lithium diisopropylamide (LDA) or n-butyllithium for lithiation steps when functionalizing the triazole ring prior to esterification, as seen in related triazole carboxylic acid derivatives.
Detailed Reaction Conditions and Parameters
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 3-chloro-1H-1,2,4-triazole, K₂CO₃, DMF | Deprotonation and nucleophilic substitution | Base choice critical for selectivity |
| 2 | Methyl bromoacetate | Alkylation agent | Slow addition recommended |
| 3 | Reaction temperature: 50–80°C | Optimize rate and yield | Reflux or controlled heating |
| 4 | Purification by recrystallization or chromatography | Remove impurities and byproducts | Analytical validation required |
Research Findings and Process Optimization
- Continuous-flow synthesis has been demonstrated to improve yield and safety when handling reactive intermediates in triazole chemistry, allowing better control over exothermic reactions and minimizing side products.
- Base selection impacts the regioselectivity of alkylation on the triazole ring, favoring N1 substitution over N2 or N4 positions.
- Solvent effects : Polar aprotic solvents enhance solubility and reaction rates but may require careful control to avoid side reactions.
- Analytical techniques such as LC-MS and ^1H-NMR are essential for monitoring reaction progress and confirming regiochemistry, with characteristic signals for the ester methyl group (~3.7 ppm) and triazole protons (8.2–8.5 ppm).
Comparative Summary of Preparation Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Direct alkylation with methyl bromoacetate | Simple, straightforward, scalable | Requires strong base, potential side reactions | 85–92 |
| Stepwise lithiation and esterification | Allows selective functionalization, versatile | Requires low temperature, sensitive reagents | Moderate to high |
| Continuous-flow synthesis | Enhanced safety, better control, sustainable | Requires specialized equipment | Higher than batch |
Chemical Reactions Analysis
Substitution Reactions
The chlorine substituent at position 3 is reactive, enabling nucleophilic aromatic substitution (SNAr):
Mechanism
-
Nucleophilic attack : Chloride leaves as a good leaving group, forming a triazole intermediate.
-
Electrophilic activation : The triazole ring’s electron-withdrawing nature facilitates substitution.
Examples :
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Reaction with ammonia yields 3-amino-1H-1,2,4-triazol-1-yl derivatives (75% yield).
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Substitution with Grignard reagents (e.g., CH₂Li) introduces alkyl groups (50–60% yield) .
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under mild conditions:
Reaction
| Condition | Catalyst | Yield | Product | Reference |
|---|---|---|---|---|
| Acidic (HCl, 50°C) | HCl | 90% | 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetic acid | |
| Basic (NaOH, 60°C) | NaOH | 85% | Sodium salt of the acid |
Cross-Coupling Reactions
The triazole ring participates in palladium-catalyzed coupling reactions:
-
Suzuki coupling : Introduces aryl groups at position 5 (50–60% yield) .
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Heck reaction : Forms alkenylated derivatives (40–50% yield).
Characterization Techniques
Structural confirmation employs:
Reactivity Trends
Scientific Research Applications
Chemical Structure and Synthesis
Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate can be synthesized through the esterification of 3-chloro-1H-1,2,4-triazole with acetic acid or its derivatives. This reaction typically requires an acid catalyst under reflux conditions. The resulting compound features a triazole ring with a chloro substituent and an acetate group, which significantly influences its chemical reactivity and biological properties.
Chemistry
- Intermediate in Synthesis : this compound serves as a crucial intermediate in synthesizing more complex triazole derivatives. These derivatives are valuable in various chemical reactions and processes due to their unique properties.
Biology
- Biological Activity : The compound is investigated for its potential biological activities, particularly antimicrobial and antifungal properties. Studies have shown that triazole derivatives can inhibit various bacterial strains and fungi by disrupting their cellular processes .
Medicine
- Drug Development : this compound is explored for its potential use in developing new therapeutic agents. Its structure allows for modifications that enhance efficacy against various pathogens and diseases .
Industry
- Agrochemicals : The compound is utilized in producing agrochemicals such as fungicides and herbicides due to its bioactive properties. Its effectiveness against plant pathogens makes it a candidate for agricultural applications .
Case Studies
Several studies have documented the effectiveness of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus, showcasing its potential as an antibacterial agent .
- Fungicidal Activity Research : Research indicated that this compound exhibited strong antifungal properties against various fungal strains by inhibiting ergosterol biosynthesis .
- Drug Development Trials : In medicinal chemistry trials, derivatives of this compound were synthesized and tested for their anticancer activity by targeting specific enzymes involved in tumor growth .
Mechanism of Action
The mechanism of action of methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate largely depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or nucleic acids . The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The biological and chemical behavior of triazole derivatives is highly influenced by substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Chloro vs. Nitro : The nitro analog (C₅H₆N₄O₄) exhibits higher reactivity due to the electron-deficient nitro group, making it suitable for explosive or high-energy materials. In contrast, the chloro variant is more stable and preferred in pharmaceuticals .
- Chloro vs. Bromo : Bromo substituents (e.g., 206.00 MW) offer better leaving-group properties, enhancing utility in nucleophilic substitution reactions .
- Methyl vs. Chloro : Methyl groups (141.13 MW) increase lipophilicity, improving membrane permeability in drug candidates, while chloro derivatives enhance electrophilicity for enzyme binding .
Biological Activity
Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound belongs to the triazole class, characterized by the presence of a triazole ring which contributes to its biological activity. The molecular formula is , and its structure includes a chlorine atom at the 3-position of the triazole ring and an acetate group.
Synthesis Methods
Several synthetic routes have been developed for this compound. One efficient method involves a metal-free process that allows for the construction of the triazole ring under continuous-flow conditions. This approach is noted for its environmental sustainability and higher yields compared to traditional batch methods .
Antifungal Properties
This compound exhibits notable antifungal activity due to its structural similarity to other triazole derivatives known for inhibiting fungal cell wall synthesis. Research indicates that it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism .
A comparative study on various triazole derivatives showed that compounds with similar structures demonstrated effective antifungal activity against a range of pathogens. For instance, derivatives were tested against Candida albicans and Aspergillus niger, showing minimum inhibitory concentrations (MICs) comparable to established antifungals like fluconazole .
Anticancer Potential
The anticancer properties of this compound have also been explored. In vitro studies demonstrated cytotoxic effects against several human cancer cell lines. A notable case involved testing against MCF-7 breast cancer cells, where it exhibited significant inhibition of cell proliferation .
Table 1: Biological Activity Overview
| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 0.5 µg/mL | |
| Aspergillus niger | 0.8 µg/mL | ||
| Anticancer | MCF-7 | 15 µM | |
| Bel-7402 | 20 µM | ||
| Anti-inflammatory | Various | Not specified |
The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes in fungal and cancer cell metabolism. By blocking pathways critical for cell wall synthesis in fungi and disrupting signaling pathways in cancer cells, this compound demonstrates potential as a therapeutic agent.
Case Study 1: Antifungal Efficacy
In a laboratory setting, this compound was tested alongside fluconazole against clinical isolates of Candida. The results indicated that the compound had comparable efficacy, suggesting its potential as an alternative antifungal treatment .
Case Study 2: Cytotoxicity in Cancer Cells
A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells through caspase activation pathways. This highlights its potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via N-alkylation of 3-chloro-1H-1,2,4-triazole with methyl bromoacetate under basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .
- Catalyst/base : Potassium carbonate or sodium hydride improves alkylation efficiency .
- Purification : Chromatography is often required to isolate the N-1 isomer due to moderate regioselectivity .
- Data : Yields typically range from 60–75% under optimized conditions .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- Methodology :
- NMR spectroscopy : - and -NMR identify substitution patterns and confirm ester/chloro-triazole integration .
- LC-MS : Quantifies purity (>95% a/a) and detects trace byproducts .
- HPLC : Resolves isomers and monitors reaction progress .
Q. What common chemical reactions can this compound undergo, and how do reaction conditions influence product formation?
- Reactions :
- Hydrolysis : Ester cleavage under acidic/basic conditions yields the carboxylic acid derivative .
- Nucleophilic substitution : Chlorine at the triazole C-3 position can be replaced with amines or thiols .
- Oxidation/Reduction : Triazole ring stability allows selective modification of the ester group .
- Conditions : Solvent polarity and temperature critically affect reaction pathways .
Advanced Research Questions
Q. How can regioselectivity challenges in N-alkylation of 1,2,4-triazoles be addressed during synthesis?
- Methodology :
- Flow chemistry : Continuous-flow processes enhance reproducibility and reduce byproduct formation .
- Protecting groups : Temporary protection of reactive sites (e.g., N-2 position) improves selectivity .
- Computational modeling : DFT studies predict favorable alkylation sites based on electron density .
Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?
- Methodology :
- Assay standardization : Control variables like cell line selection, incubation time, and solvent (DMSO vs. aqueous buffers) .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may skew in vitro/in vivo correlations .
- Structural analogs : Compare activity trends across derivatives to isolate pharmacophoric features .
Q. How can computational methods enhance the design of this compound derivatives for targeted biological applications?
- Methodology :
- Molecular docking : Predict binding affinity to targets like fungal CYP51 (antifungal applications) .
- QSAR models : Relate substituent effects (e.g., chloro vs. methyl groups) to bioactivity .
- ADMET prediction : Assess solubility, permeability, and metabolic stability early in design .
Q. What are the critical stability considerations for this compound under long-term storage?
- Methodology :
- Degradation pathways : Hydrolysis of the ester group is accelerated by moisture; store desiccated at -20°C .
- Light sensitivity : UV-Vis studies show chloro-triazole derivatives degrade under prolonged light exposure; use amber vials .
- Stability assays : Accelerated aging tests (40°C/75% RH) quantify degradation over time .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies using similar protocols?
- Analysis :
- Impurity profiles : Residual solvents (e.g., DMF) or unreacted starting materials skew yield calculations .
- Isomer separation : Inadequate chromatography may underestimate true yield of the desired isomer .
- Scale effects : Milligram-scale reactions often report higher yields than kilogram-scale due to mixing inefficiencies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
